What are the properties of Trimethyloxonium tetrafluoroborate?
What are the properties of Trimethyloxonium tetrafluoroborate?
An In-depth Technical Guide to Trimethyloxonium Tetrafluoroborate for Researchers and Drug Development Professionals
Introduction
Trimethyloxonium tetrafluoroborate, often referred to as Meerwein's salt, is a powerful and versatile electrophilic methylating agent used extensively in organic synthesis.[1] With the chemical formula [(CH₃)₃O]⁺[BF₄]⁻, it serves as a synthetic equivalent of the methyl cation (CH₃⁺).[1] Its high reactivity, coupled with its solid, non-volatile nature, makes it a preferred choice over other potent methylating agents like methyl triflate or "magic methyl" (methyl fluorosulfonate), especially in applications requiring mild reaction conditions.[1][2] This guide provides a comprehensive overview of its properties, reactivity, applications, and detailed experimental protocols relevant to research and development professionals.
Core Properties
Trimethyloxonium tetrafluoroborate is a white, crystalline solid that is highly sensitive to moisture.[1][3] It should be stored under an inert atmosphere at low temperatures (-20 °C) to prevent degradation.[1][4] While it is rapidly hydrolyzed by water, it is stable enough to be handled quickly in the open atmosphere for weighing.[1]
Physical and Chemical Data
The quantitative properties of trimethyloxonium tetrafluoroborate are summarized in the table below. It is noteworthy that the reported melting point varies significantly in the literature, a fact attributed to differences in preparation methods and determination techniques.[1][5]
| Property | Value | Reference(s) |
| Molecular Formula | [(CH₃)₃O]⁺[BF₄]⁻ or C₃H₉BF₄O | [1][6][7] |
| Molar Mass | 147.91 g·mol⁻¹ | [1][7] |
| Appearance | White to off-white crystalline solid | [1][6][8] |
| Melting Point | 179.6–180 °C (dec.)[1] ~200 °C[6] 195 - 205 °C 141–143 °C (dec.)[2] | [1][2] |
| Solubility | Soluble: Nitrobenzene, nitromethane, hot acetone, liquid sulfur dioxide.[9] Slightly Soluble: Dichloromethane, chloroform.[9] Insoluble: Common organic solvents (e.g., ether). Reacts violently with water. [7][10] | [7][9][10] |
| Storage Temperature | 2°C to 8°C[6][9] or -20°C[1][4] | [1][4][6][9] |
Safety and Handling
Trimethyloxonium tetrafluoroborate is classified as a corrosive substance that causes severe skin burns and eye damage.[4][7][10] Due to its violent reaction with water, it is critical to handle it in a dry, inert atmosphere (e.g., under nitrogen or argon) and use anhydrous solvents.[7][10][11] A key advantage is its non-volatile nature, which significantly reduces inhalation hazards compared to other liquid methylating agents.[2][3]
Reactivity and Mechanism
The synthetic utility of trimethyloxonium tetrafluoroborate stems from the high electrophilicity of the trimethyloxonium cation. It is a powerful methyl donor, capable of methylating a wide range of weak nucleophiles via an Sₙ2 mechanism. The tetrafluoroborate anion is non-nucleophilic, preventing competitive side reactions.
The general reaction involves the attack of a nucleophile (Nu) on one of the methyl groups of the [(CH₃)₃O]⁺ cation. This displaces a neutral molecule of dimethyl ether, a convenient and volatile byproduct.
It is particularly effective for the methylation of functional groups that are sensitive to the strongly acidic or basic conditions required by other methods. This includes amides, lactams, sulfides, carboxylic acids, phenols, and enolates.[5]
Experimental Protocols
The following protocols are adapted from Organic Syntheses, a trusted source for reliable chemical preparations.
Protocol 1: Preparation of Trimethyloxonium Tetrafluoroborate
This procedure describes a convenient, one-step synthesis from commercially available reagents.[1]
Materials:
-
Dichloromethane (CH₂Cl₂, 80 mL, anhydrous)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂, 38.4 g, 0.271 mole)
-
Dimethyl ether ((CH₃)₂O, ~75 mL, anhydrous gas)
-
Epichlorohydrin (28.4 g, 0.307 mole)
-
Diethyl ether (anhydrous, for washing)
Procedure:
-
Setup: A 500-mL three-necked flask is fitted with a mechanical stirrer, a Dewar condenser cooled with a dry ice/acetone mixture, and a gas inlet tube. The system is maintained under a dry nitrogen atmosphere.
-
Charging the Flask: The flask is charged with 80 mL of anhydrous dichloromethane and 38.4 g of boron trifluoride diethyl etherate.
-
Addition of Dimethyl Ether: With gentle stirring, dry dimethyl ether gas is passed into the solution until approximately 75 mL has condensed.
-
Addition of Epichlorohydrin: The gas inlet is replaced with a dropping funnel containing 28.4 g of epichlorohydrin. The epichlorohydrin is added dropwise over 15 minutes with vigorous stirring.
-
Reaction: The mixture is stirred overnight under a nitrogen atmosphere. The reaction is often complete within 2–3 hours.
-
Isolation: The stirrer is replaced with a filter stick, and the supernatant liquid is removed from the crystalline product under nitrogen.
-
Washing and Drying: The white solid is washed with two 100-mL portions of anhydrous dichloromethane and two 100-mL portions of anhydrous diethyl ether. The salt is then dried under a stream of nitrogen to yield the final product.
Protocol 2: Methyl Esterification of a Carboxylic Acid
This protocol details the methylation of 4-acetoxybenzoic acid and serves as a general method for the esterification of various carboxylic acids, including those with sensitive functional groups or steric hindrance.[12]
Materials:
-
Trimethyloxonium tetrafluoroborate (1.63 g, 0.0110 mole)
-
4-Acetoxybenzoic acid (1.80 g, 0.0100 mole)
-
Dichloromethane (CH₂Cl₂, 75 mL, anhydrous)
-
Diisopropylethylamine (Hünig's base, 1.4 g, 0.011 mole)
Procedure:
-
Setup: A 100-mL round-bottomed flask is charged with trimethyloxonium tetrafluoroborate (1.63 g), 4-acetoxybenzoic acid (1.80 g), and 75 mL of dichloromethane. Note that the oxonium salt is only slightly soluble.[12]
-
Base Addition: A magnetic stir bar is added, and while stirring the suspension, diisopropylethylamine (1.4 g) is introduced via syringe. The base deprotonates the carboxylic acid, generating the more nucleophilic carboxylate anion in situ.
-
Reaction: The flask is stoppered and stirring is continued at room temperature for 16–24 hours. During this time, the suspended oxonium salt will dissolve as it reacts.
-
Workup: The reaction mixture is transferred to a separatory funnel and extracted sequentially with three 50-mL portions of 1 N HCl, three 50-mL portions of 1 N aqueous potassium hydrogen carbonate, and one 50-mL portion of saturated aqueous sodium chloride.
-
Isolation: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated using a rotary evaporator.
-
Purification: The crude product is purified by bulb-to-bulb distillation to yield methyl 4-acetoxybenzoate. This method is effective for a wide variety of carboxylic acids, providing high yields and purity.[13]
Applications in Drug Development
The mild and neutral conditions afforded by trimethyloxonium tetrafluoroborate make it an invaluable tool in medicinal chemistry and drug development.
-
Late-Stage Functionalization: It allows for the methylation of complex molecules with multiple functional groups without the need for extensive use of protecting groups.
-
Esterification of Sensitive Substrates: It is used to prepare methyl esters of complex carboxylic acids where traditional acid-catalyzed methods would cause degradation or rearrangement.[9]
-
Bio-conjugation and Derivatization: Its ability to selectively methylate specific nucleophiles can be harnessed for derivatizing biomolecules for analytical purposes, such as preparing samples for mass spectrometry.[14]
-
Synthesis of Heterocycles: Oxonium salts are used as quaternizing agents for various heterocyclic amines, which are common scaffolds in pharmaceutical compounds.[1]
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. znaturforsch.com [znaturforsch.com]
- 5. Trimethyloxonium-mediated methylation strategies for the rapid and simultaneous analysis of chlorinated phenols in various soils by electron impact gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Ester - Wikipedia [en.wikipedia.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 10. reddit.com [reddit.com]
- 11. Trimethyloxonium tetrafluoroborate - Wikipedia [en.wikipedia.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. orgsyn.org [orgsyn.org]
- 14. 三甲基氧鎓四氟硼酸盐 95% | Sigma-Aldrich [sigmaaldrich.com]
